molecular formula C10H9NO3 B13670058 Ethyl benzo[d]oxazole-4-carboxylate

Ethyl benzo[d]oxazole-4-carboxylate

Cat. No.: B13670058
M. Wt: 191.18 g/mol
InChI Key: FRNYYPSJQSOCOI-UHFFFAOYSA-N
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Description

Ethyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzo[d]oxazole-4-carboxylate can be synthesized through various methods. One common approach involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics . Another method includes the reaction of p-tolylsulfonylmethyl isocyanide with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and sustainable solvents is often preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl benzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

Ethyl benzo[d]oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl benzo[d]oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: Ethyl benzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl 1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3

InChI Key

FRNYYPSJQSOCOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OC=N2

Origin of Product

United States

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